6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique combination of chromene, thieno, and pyridine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the chromene core through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . The thieno[2,3-c]pyridine ring can be synthesized via a Claisen–Schmidt condensation reaction between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in a basic medium . The final step involves the coupling of the chromene and thieno[2,3-c]pyridine rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The chromene and thieno rings can undergo oxidation reactions to form corresponding oxides.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Scientific Research Applications
6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells or reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives: These compounds share the chromene core and exhibit similar biological activities, such as antiproliferative effects against cancer cells.
Thieno[2,3-c]pyridine derivatives: These compounds have similar structural features and are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its combination of chromene, thieno, and pyridine rings, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities compared to its individual components.
Properties
IUPAC Name |
6-acetyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-12(28)27-9-8-15-19(11-27)33-23(20(15)21(25)29)26-22(30)17-10-16-14-5-3-2-4-13(14)6-7-18(16)32-24(17)31/h2-7,10H,8-9,11H2,1H3,(H2,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMRUDAQABSDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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